3-methyl-N,1-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Overview
Description
3-methyl-N,1-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H15N3OS and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.09358328 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques and Reactions : 3-Methyl-N,1-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is synthesized through various chemical reactions. A study demonstrated the synthesis of similar compounds, N-substituted-4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamides, using acid chloride reactions with hydroxylamines and carbazate derivatives (Korkusuz & Yıldırım, 2010). Additionally, other studies have developed novel methods for synthesizing related thieno[2,3-c]pyrazole compounds, highlighting various chemical processes and yield optimization (Ahmed et al., 2018).
Spectral and Structural Characterization : The synthesized thieno[2,3-c]pyrazole derivatives, including similar compounds, are characterized using different spectroscopic techniques such as IR, NMR, and mass spectrometry. These methods are crucial for confirming the chemical structures and understanding the molecular composition of these compounds (Kumara et al., 2018).
Biological Activity
Antimicrobial and Anti-inflammatory Properties : Some studies have found that thieno[2,3-c]pyrazole derivatives exhibit significant antimicrobial activities against various pathogenic bacterial and fungal strains. Additionally, certain synthesized compounds showed remarkable anti-inflammatory activity, indicating potential therapeutic applications in treating infections and inflammation (El-Dean et al., 2015).
Antibacterial and Antifungal Effects : Further research on similar pyrazole and thieno[2,3-c]pyrazole compounds has demonstrated notable antibacterial and antifungal activities. These studies highlight the potential use of these compounds in developing new antimicrobial agents (Bakhite et al., 2000).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-methyl-N,1-diphenylthieno[2,3-c]pyrazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-13-16-12-17(18(23)20-14-8-4-2-5-9-14)24-19(16)22(21-13)15-10-6-3-7-11-15/h2-12H,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTWLCPSMYFKEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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